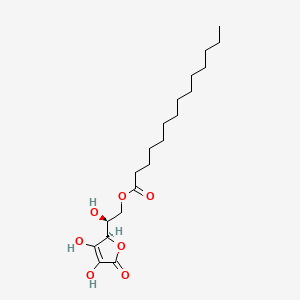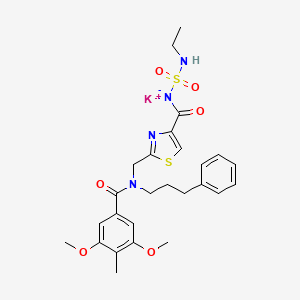![molecular formula C50H73Cl2N7O7 B605707 3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride CAS No. 900814-48-4](/img/structure/B605707.png)
3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AVX 13616 is a potent antibacterial compound developed by Avexa. It demonstrates significant in vivo antibacterial efficacy, particularly against drug-resistant Staphylococcus pathogens. The compound has an IC50 value of 2-4 micrograms per milliliter and is targeted as an antibacterial agent .
Preparation Methods
The synthetic routes and reaction conditions for AVX 13616 are not extensively detailed in publicly available sources. it is known that the compound is synthesized for research purposes and is available in various quantities for scientific studies . Industrial production methods are not explicitly mentioned, indicating that the compound is primarily used in research settings.
Chemical Reactions Analysis
AVX 13616 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not provided.
Reduction: Reduction reactions may also be possible, depending on the reagents and conditions used.
Substitution: AVX 13616 can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
AVX 13616 has several scientific research applications, including:
Chemistry: Used as a model compound for studying antibacterial activity and developing new antibacterial agents.
Biology: Investigated for its effects on bacterial cell walls and its potential to combat drug-resistant bacterial strains.
Medicine: Explored for its potential use in treating infections caused by drug-resistant bacteria, particularly in topical applications and wound infections.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and other applications
Mechanism of Action
AVX 13616 exerts its antibacterial effects by targeting bacterial cell walls. It demonstrates broad-spectrum antibacterial action, achieving minimum inhibitory concentrations of 2-4 micrograms per milliliter against various isolates, including Staphylococcus aureus, coagulase-negative staphylococci, enterococci, methicillin-resistant Staphylococcus aureus, vancomycin-intermediate Staphylococcus aureus, and vancomycin-resistant Staphylococcus aureus . The compound’s mechanism involves disrupting the integrity of bacterial cell walls, leading to cell lysis and death .
Comparison with Similar Compounds
AVX 13616 is comparable to mupirocin in terms of antibacterial activity. AVX 13616 requires only a single application for effectiveness, whereas mupirocin typically requires multiple applications . Similar compounds include:
Mupirocin: An antibacterial agent used for nasal decolonization of methicillin-resistant Staphylococcus aureus.
Vancomycin: An antibiotic used to treat serious bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus.
Linezolid: An antibiotic used to treat infections caused by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Staphylococcus aureus
AVX 13616’s uniqueness lies in its potent antibacterial activity with a single application, making it a promising candidate for treating drug-resistant bacterial infections.
Properties
IUPAC Name |
3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N7O7.2ClH/c1-32(2)24-28-62-42-22-20-35-14-7-9-16-37(35)45(42)46-38-17-10-8-15-36(38)21-23-43(46)64-31-44(58)55-39(18-11-12-26-51)47(59)56-40(19-13-27-54-50(52)53)48(60)57-41(30-34(5)6)49(61)63-29-25-33(3)4;;/h7-10,14-17,20-23,32-34,39-41H,11-13,18-19,24-31,51H2,1-6H3,(H,55,58)(H,56,59)(H,57,60)(H4,52,53,54);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINJZCNZEBJUKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)OCCC(C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73Cl2N7O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)
![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)


![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)
![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)

![(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B605643.png)


